N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine
Description
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . This compound is characterized by its unique cyclic amine structure, which includes a cyclobutane ring substituted with methoxymethyl and dibenzyl groups. It is commonly used in advanced research and development projects due to its versatility and high purity .
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-(methoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-22-16-19-12-20(13-19)21(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 |
InChI Key |
MZQFFCMCRCDHHR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with benzylamine derivatives under specific conditions. One common method includes the use of a methoxymethylating agent to introduce the methoxymethyl group onto the cyclobutane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound shares a similar structure but includes a trimethylsilyl group instead of the cyclobutane ring.
N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Another related compound with a similar functional group arrangement but different core structure.
Uniqueness
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
